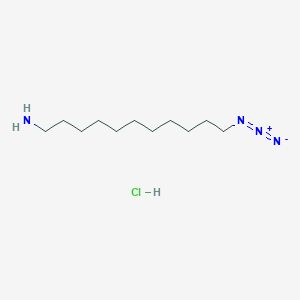
2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid” is a chemical compound with the CAS Number: 2059999-46-9 . It has a molecular weight of 222.18 . The IUPAC name for this compound is 2-(7-fluoro-1-oxophthalazin-2(1H)-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7FN2O3/c11-7-2-1-6-4-12-13(5-9(14)15)10(16)8(6)3-7/h1-4H,5H2,(H,14,15) . This code provides a specific description of the molecule’s structure, including the positions of the fluorine atom and the acetic acid group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 222.17 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available data.Wirkmechanismus
Target of Action
The primary targets of the compound 2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like other phthalazinone derivatives, it may interact with its targets by binding to specific sites, leading to changes in the targets’ function .
Pharmacokinetics
Its molecular weight (22218 g/mol) suggests that it may have good bioavailability .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Vorteile Und Einschränkungen Für Laborexperimente
2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid has several advantages for lab experiments. This compound is a powerful tool for studying protein-protein interactions and gene expression. This compound is also a suicide inhibitor, which allows for the selection of cells that express proteins of interest and the elimination of cells that do not express these proteins. However, this compound has several limitations for lab experiments. This compound is toxic to cells expressing CD, which limits its use in certain cell types. This compound is also a synthetic compound, which limits its use in vivo.
Zukünftige Richtungen
2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid has several potential future directions for scientific research. This compound could be used to study the function of various proteins in different cell types. This compound could also be used to study the effects of different compounds on protein-protein interactions and gene expression. This compound could be modified to reduce its toxicity or to increase its specificity for different enzymes. This compound could also be used in combination with other compounds to study the effects of different drug combinations on cell growth and viability.
Conclusion:
In conclusion, this compound, also known as this compound, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is a powerful tool for studying protein-protein interactions and gene expression. This compound is a suicide inhibitor of the enzyme cytosine deaminase (CD) and is converted into a toxic metabolite by CD. This compound has several advantages and limitations for lab experiments and has several potential future directions for scientific research.
Synthesemethoden
The synthesis of 2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves a multistep process that begins with the reaction of 2,3-dichlorophthalic anhydride with 4-fluoroaniline to form 2-(4-fluoro-1,3-dihydrophthalazin-2-yl)acetic acid. This compound is then reacted with phosphorus oxychloride to form 2-(4-fluoro-1,3-dihydrophthalazin-2-yl)acetyl chloride. The final step involves the reaction of 2-(4-fluoro-1,3-dihydrophthalazin-2-yl)acetyl chloride with glycine to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid has been widely used in scientific research as a tool to study gene expression, protein localization, and protein-protein interactions. This compound is used in the yeast two-hybrid system, which is a powerful technique used to study protein-protein interactions. This compound is used to select for cells that express proteins of interest and to eliminate cells that do not express these proteins. This compound is also used to study gene expression by regulating the expression of genes of interest. This compound has been used to study the function of various proteins, including transcription factors, kinases, and phosphatases.
Eigenschaften
IUPAC Name |
2-(7-fluoro-1-oxophthalazin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c11-7-2-1-6-4-12-13(5-9(14)15)10(16)8(6)3-7/h1-4H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARJZCFXACXNCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(N=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2900613.png)


![Methyl N-[4-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]phenyl]carbamate](/img/structure/B2900616.png)

![Benzo[d]thiazol-2-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2900620.png)

![2,5-dichloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2900624.png)
![N-(3-chlorophenyl)-2-{[1-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide](/img/structure/B2900625.png)
![1-Hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.12,5]undecan-8-one](/img/structure/B2900630.png)
![6-Benzyl-8-(3,4-dimethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2900631.png)


